molecular formula C15H14ClF2N3O2S B11394034 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11394034
M. Wt: 373.8 g/mol
InChI Key: SSBPVCHZKAKBRQ-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine core substituted with a chloro group, a difluoromethoxyphenyl group, and a propan-2-ylsulfanyl group, making it structurally unique and potentially useful for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4,6-diaminopyrimidine and a suitable aldehyde or ketone.

    Introduction of the Difluoromethoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a halogenated pyrimidine derivative with 4-(difluoromethoxy)phenylamine under basic conditions.

    Attachment of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced via a thiolation reaction using a suitable thiol reagent, such as isopropylthiol, in the presence of a base.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide could be explored for its potential therapeutic properties. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological profiles.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the difluoromethoxyphenyl group suggests potential interactions with hydrophobic pockets, while the pyrimidine core could engage in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(difluoromethoxy)pyrimidine: Shares the pyrimidine core and difluoromethoxy group but lacks the carboxamide and propan-2-ylsulfanyl groups.

    4-(difluoromethoxy)phenyl isocyanate: Contains the difluoromethoxyphenyl group but differs in the functional groups attached to the aromatic ring.

    2-chloro-5-fluoropyrimidine: Similar pyrimidine core with different substituents.

Uniqueness

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H14ClF2N3O2S

Molecular Weight

373.8 g/mol

IUPAC Name

5-chloro-N-[4-(difluoromethoxy)phenyl]-2-propan-2-ylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C15H14ClF2N3O2S/c1-8(2)24-15-19-7-11(16)12(21-15)13(22)20-9-3-5-10(6-4-9)23-14(17)18/h3-8,14H,1-2H3,(H,20,22)

InChI Key

SSBPVCHZKAKBRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl

Origin of Product

United States

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